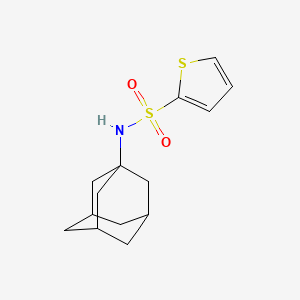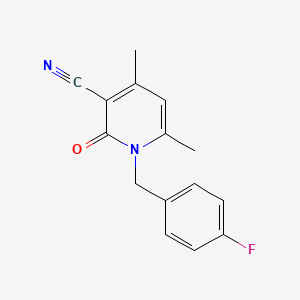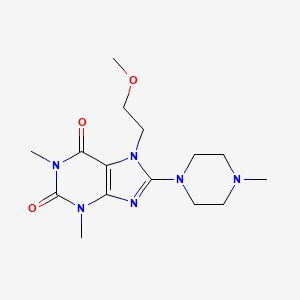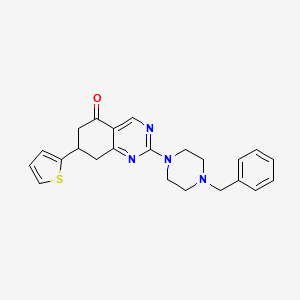
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Overview
Description
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide, also known as PNU-282987, is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.
Mechanism of Action
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide acts as a selective agonist of the α7 nAChR, a ligand-gated ion channel that is permeable to cations, such as Na+ and Ca2+. Upon binding of acetylcholine or this compound, the receptor undergoes a conformational change that allows the influx of cations into the cell. This depolarizes the membrane potential and triggers downstream signaling pathways, such as the activation of intracellular kinases and the release of neurotransmitters.
Biochemical and Physiological Effects:
The activation of α7 nAChR by this compound has several biochemical and physiological effects, including:
1. Increase in intracellular Ca2+ levels: The influx of Ca2+ through the α7 nAChR activates various Ca2+-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which are involved in the regulation of synaptic plasticity and gene expression.
2. Release of neurotransmitters: The activation of α7 nAChR on presynaptic terminals leads to the release of neurotransmitters, such as glutamate and GABA, which modulate the activity of postsynaptic neurons.
3. Modulation of ion channels: The activation of α7 nAChR can modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective agonist of the α7 nAChR, which allows for the specific activation of this receptor without affecting other nAChR subtypes or unrelated receptors.
2. Potency: this compound has a high affinity for the α7 nAChR, which allows for the activation of this receptor at low concentrations.
3. Stability: this compound is a stable compound that can be stored for extended periods without degradation.
Limitations:
1. Solubility: this compound has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
2. Species differences: The pharmacological properties of this compound may differ between species, which can complicate the interpretation of results obtained from different animal models.
3. Off-target effects: Although this compound is selective for the α7 nAChR, it may still have off-target effects on other receptors or enzymes, which can affect the interpretation of results.
Future Directions
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several potential future directions for research, including:
1. Drug development: this compound or its analogs may have therapeutic potential for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to optimize the pharmacological properties of these compounds and to evaluate their efficacy and safety in clinical trials.
2. Structural biology: The crystal structure of the α7 nAChR in complex with this compound or other ligands may provide insights into the molecular mechanisms of receptor activation and modulation, which can inform the design of new drugs and therapeutic strategies.
3. Systems neuroscience: this compound or other α7 nAChR agonists may be used to investigate the role of this receptor in the regulation of neural circuits and behavior, which can advance our understanding of brain function and dysfunction.
4. Drug discovery: this compound or other α7 nAChR agonists may be used as screening tools to identify new drugs or compounds that target this receptor or related pathways, which can lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has been extensively studied as a tool compound to investigate the function and modulation of α7 nAChR in various biological systems. It has been used in both in vitro and in vivo experiments to elucidate the role of α7 nAChR in learning and memory, inflammation, pain, and neurodegeneration.
In learning and memory, this compound has been shown to enhance cognitive performance in animal models of Alzheimer's disease (2) and schizophrenia (3). It has also been demonstrated to improve working memory in healthy human subjects (4). These effects are thought to be mediated by the activation of α7 nAChR in the hippocampus and prefrontal cortex, two brain regions involved in learning and memory processes.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia (5). It has also been demonstrated to attenuate the development of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis (6). These effects are thought to be mediated by the inhibition of NF-κB signaling, a key pathway involved in the regulation of inflammation.
In pain, this compound has been shown to reduce nociceptive behavior in animal models of neuropathic pain (7) and inflammatory pain (8). These effects are thought to be mediated by the activation of α7 nAChR in the dorsal root ganglia and spinal cord, two structures involved in the processing of pain signals.
In neurodegeneration, this compound has been shown to protect against neuronal damage in animal models of Parkinson's disease (9) and ischemic stroke (10). These effects are thought to be mediated by the activation of α7 nAChR in the substantia nigra and cortex, two brain regions affected by these diseases.
properties
IUPAC Name |
2-oxo-N-(pyridin-4-ylmethyl)-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-3-1-2-13-10-14(4-5-15(13)19-16)23(21,22)18-11-12-6-8-17-9-7-12/h4-10,18H,1-3,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJVPYPUMJPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B4414488.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]pentanamide](/img/structure/B4414502.png)
![4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414507.png)

![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414517.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B4414527.png)

![3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414545.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4414564.png)
![3-[4-(1-azepanylcarbonyl)-1-piperidinyl]-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione](/img/structure/B4414573.png)
